2,5-dimethyl-1,3-diphenyl-1H-pyrrole
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Overview
Description
2,5-Dimethyl-1,3-diphenyl-1H-pyrrole is a heterocyclic aromatic organic compound Pyrroles are known for their biological activity and are found in many natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1,3-diphenyl-1H-pyrrole can be achieved through several methods. One common approach is the Paal–Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. For instance, the reaction of 2,5-hexanedione with aniline under acidic conditions can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes to enhance yield and selectivity. The use of transition metal catalysts and optimized reaction conditions can facilitate large-scale synthesis. Additionally, continuous flow reactors are employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1,3-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Scientific Research Applications
2,5-Dimethyl-1,3-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1,3-diphenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
2,5-Dimethyl-1H-pyrrole: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
1,3-Diphenyl-1H-pyrrole: Lacks the methyl groups, affecting its biological activity and applications.
2,5-Dimethyl-1,3-diphenyl-1H-pyrrole-2,5-dione: An oxidized derivative with distinct chemical properties.
Uniqueness: this compound stands out due to its unique combination of methyl and phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
13712-55-5 |
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Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-diphenylpyrrole |
InChI |
InChI=1S/C18H17N/c1-14-13-18(16-9-5-3-6-10-16)15(2)19(14)17-11-7-4-8-12-17/h3-13H,1-2H3 |
InChI Key |
RKRDSADIVAXQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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